Product packaging for Ethyl 1,4-dimethylpiperazine-2-carboxylate(Cat. No.:CAS No. 90729-01-4)

Ethyl 1,4-dimethylpiperazine-2-carboxylate

Cat. No.: B1301116
CAS No.: 90729-01-4
M. Wt: 186.25 g/mol
InChI Key: RRXUQLWWJFBPKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Piperazine (B1678402) Moiety as a Privileged Structure

The piperazine scaffold is considered a "privileged structure" due to its ability to interact with multiple biological targets with high affinity. rsc.orgresearchgate.net The two nitrogen atoms in the ring are key to its functionality. They can act as hydrogen bond acceptors and, when protonated, as hydrogen bond donors, facilitating strong interactions with biological receptors. mdpi.com This dual nature allows for the fine-tuning of a compound's binding properties.

Furthermore, the piperazine ring can significantly influence the pharmacokinetic profile of a drug candidate. researchgate.netmdpi.com The presence of the nitrogen atoms often enhances aqueous solubility, a crucial factor for drug absorption and distribution in the body. nih.govmdpi.com Its stable, non-planar chair conformation also provides a rigid scaffold that can be strategically substituted to orient functional groups in three-dimensional space for optimal target engagement. mdpi.com The ability to modify the substitution pattern on the piperazine nucleus allows for the modulation of a molecule's medicinal potential. nih.gov

Historical Context of Piperazine Derivatives in Therapeutics

The therapeutic journey of piperazine began in the 19th century, initially for the treatment of gout. rsc.org However, its breakthrough in modern medicine came in 1953 with its introduction as an anthelmintic agent for treating worm infections. Piperazine and its derivatives were found to paralyze parasites, enabling their expulsion from the body.

The early 20th century saw a surge in research into piperazine and its substituted forms, revealing their potential beyond anti-parasitic applications. rsc.org This led to the discovery of a wide array of pharmacologically active compounds. Notably, many well-known drugs across various therapeutic classes, including antipsychotics, antihistamines, and antianginal agents, incorporate the piperazine ring as a core structural component. nih.gov This historical success cemented the status of piperazine as a valuable pharmacophore in drug development.

Overview of Therapeutic Areas Featuring Piperazine Analogs

The versatility of the piperazine scaffold is evident in the broad spectrum of therapeutic areas where its derivatives have made a significant impact. nih.govwisdomlib.org The ability to readily introduce diverse substituents at the 1 and 4 positions of the piperazine ring has allowed for the creation of compounds with a wide range of biological activities. nih.gov

In the field of oncology, piperazine derivatives have emerged as a promising class of therapeutic agents. mdpi.comnih.gov The piperazine moiety is a building block in several molecules reported to inhibit the cell cycle, and interact with DNA. nih.gov Numerous compounds have been synthesized that incorporate the piperazine ring, leading to significant antiproliferative activity against various cancer cell lines. mdpi.commdpi.com For instance, certain arylpiperazine derivatives have shown potent cytotoxic effects against cancer cells. mdpi.com The adaptability of the piperazine scaffold allows it to be integrated into molecules that target various pathways implicated in cancer pathogenesis. mdpi.comnih.gov

Compound Class Cancer Cell Line Observed Effect
Vindoline-Piperazine ConjugatesBreast Cancer (MDA-MB-468)Significant growth inhibition. mdpi.com
Quinoxalinyl–piperazine DerivativesBreast, Skin, Pancreas, CervixInhibition of cell proliferation. mdpi.com
Thiazolinylphenyl–piperazine CompoundsBreast Cancer (MCF-7)Reduction in cell viability. mdpi.com

With the rise of antimicrobial resistance, the need for new antibacterial agents is critical. nih.gov Piperazine has been identified as a valuable framework for the development of novel antibacterial drugs. nih.gov Structural modifications of the piperazine scaffold have yielded compounds with potent activity against multidrug-resistant bacterial strains. nih.gov For example, derivatives of N-arylpiperazine have demonstrated notable antibacterial activity. The piperazine ring is also a key component of some established antibiotics, such as ciprofloxacin. rsc.org

Bacterial Strain Piperazine Derivative Type Reported Activity
Staphylococcus aureusSubstituted piperazine derivativesSignificant antibacterial activity.
Escherichia coliChalcones with piperazine moietyPotent activity observed.
Pseudomonas aeruginosaSubstituted piperazine derivativesDisplayed antibacterial effects. researchgate.net

Piperazine derivatives have also shown considerable promise as antifungal agents. nih.govmanipal.edu Research has demonstrated that integrating the piperazine moiety with other heterocyclic systems can lead to new and effective antifungal compounds. manipal.edu Novel alkylated piperazines and alkylated piperazine-azole hybrids have exhibited broad-spectrum activity against a range of fungal strains, including various Candida and Aspergillus species. nih.gov Many of these synthesized compounds have shown significant antifungal properties in screening studies. researchgate.netacgpubs.org

Fungal Pathogen Type of Piperazine Compound Outcome
Candida albicansAlkylated piperazine-azole hybridsExcellent minimum inhibitory concentration (MIC) values. nih.gov
Aspergillus nigerSubstituted piperazine derivativesSignificant antifungal activity. researchgate.netacgpubs.org
Non-albicans Candida speciesAlkylated piperazinesBroad-spectrum activity. nih.gov

Malaria remains a significant global health threat, and the emergence of drug-resistant parasites necessitates the development of new antimalarial drugs. nih.gov Piperazine-containing compounds have been investigated for their antiplasmodial activity. nih.govmdpi.com A series of piperazine-substituted 4(1H)-quinolones have been developed that show potent in vivo activity against the malaria parasite. nih.gov Additionally, piperazine-tethered thiazole (B1198619) compounds have been identified as having interesting antimalarial activity, particularly against chloroquine-resistant strains of Plasmodium falciparum. mdpi.com

Malaria Parasite Piperazine Compound Family Noteworthy Finding
Plasmodium falciparum (chloroquine-resistant)Arylpiperazine derivativesInhibition of parasite growth at low concentrations. nih.gov
Plasmodium falciparum (Dd2 strain)Piperazine-tethered thiazolesHigh selectivity and potent antiplasmodial activity. mdpi.com
Plasmodium berghei4(1H)-quinolone derivativesCurative in in vivo models. nih.gov

Antipsychotic Agents

The piperazine scaffold is a key structural component in numerous antipsychotic drugs used to manage conditions like schizophrenia. nih.gov These compounds often act on dopamine (B1211576) and serotonin (B10506) receptors in the brain. nih.gov The presence of the piperazine ring can significantly enhance the antipsychotic activity of a molecule, especially when combined with other heterocyclic groups. researchgate.netnih.gov Many piperazine derivatives have demonstrated promising activity against these critical receptors, leading to the development of both typical and atypical antipsychotics. nih.gov For instance, Aripiprazole and Cariprazine are antipsychotic drugs that feature the piperazine moiety. nih.gov The development of new lead compounds for treating schizophrenia continues to explore the potential of novel piperazine derivatives.

Table 1: Examples of Piperazine-Containing Antipsychotic Agents

Drug NameTherapeutic Use
ClozapineSchizophrenia
AripiprazoleSchizophrenia, Bipolar Disorder
CariprazineSchizophrenia, Bipolar Disorder
OlanzapineSchizophrenia, Bipolar Disorder
QuetiapineSchizophrenia, Bipolar Disorder

Antidepressants and Anxiolytics

Piperazine derivatives are integral to the development of drugs for treating depression and anxiety. nih.govresearchgate.net Many of these agents modulate monoaminergic systems, particularly serotonin (5-HT) receptors. nih.govbenthamdirect.com For example, compounds like Trifluoromethylphenylpiperazine (TFMMPP) and m-chlorophenylpiperazine are known agonists at 5-HT1A receptors, which is linked to their anxiolytic effects. silae.it The piperazine scaffold is considered a crucial substructure for creating new antidepressants, as it can bind to key sites and improve a compound's affinity for its target. researchgate.net Well-known drugs such as the anxiolytic Buspirone and the antidepressant Vortioxetine contain the piperazine core, highlighting its importance in this therapeutic area. nih.govbenthamdirect.com

Table 2: Examples of Piperazine-Based Antidepressants and Anxiolytics

Drug NameTherapeutic ClassPrimary Mechanism of Action
BuspironeAnxiolytic5-HT1A Receptor Agonist
VortioxetineAntidepressantSerotonin Modulator and Stimulator
TrazodoneAntidepressantSerotonin Antagonist and Reuptake Inhibitor
IpsapironeAnxiolytic (Investigational)5-HT1A Receptor Agonist

HIV Protease Inhibitors

The piperazine ring is a critical component in the design of certain Human Immunodeficiency Virus (HIV) protease inhibitors, a class of drugs essential to highly active antiretroviral therapy (HAART). bioworld.comnih.gov Protease inhibitors function by preventing the virus from maturing into its infectious form. nih.gov The piperazine moiety has been identified as important for the antiviral activity of these compounds. biorxiv.orgbiorxiv.org In some second-generation protease inhibitors, the piperazine structure is part of the molecule designed to inhibit viral strains that have developed resistance to earlier drugs. tandfonline.com For example, Abbott investigators reported a series of piperazine hydroxyethylamine HIV protease inhibitors with potent antiviral activity. bioworld.com The development of new protease inhibitors often involves modifying piperazine-containing structures to improve efficacy and pharmacokinetic profiles. bioworld.comnih.gov

Anthelmintic Applications

One of the earliest and most well-established therapeutic uses of piperazine is in the treatment of parasitic worm infections. drugbank.compatsnap.com Marketed under various trade names, piperazine is an anthelmintic agent effective against common roundworms (ascariasis) and pinworms (enterobiasis). drugs.commayoclinic.org Its mechanism of action involves paralyzing the parasites by acting as a GABA (gamma-aminobutyric acid) receptor agonist in the worms' neuromuscular system. patsnap.comchemicalbook.com This paralysis prevents the worms from maintaining their position in the host's intestines, allowing them to be expelled naturally. patsnap.comchemicalbook.com Piperazine was first introduced as an anthelmintic in 1953 and remains an alternative treatment for these infections. drugbank.comchemicalbook.com

Focus on Ethyl 1,4-dimethylpiperazine-2-carboxylate within Piperazine Research Landscape

Within the vast field of piperazine chemistry, this compound is identified as a specific, substituted derivative of the core piperazine structure. While extensive, detailed research on its direct therapeutic applications is not widely published, its chemical identity provides insight into its potential role in medicinal chemistry. It is primarily characterized as a chemical intermediate or a building block for the synthesis of more complex molecules.

The structural features of this compound—a piperazine ring with methyl groups at the 1 and 4 nitrogen positions and an ethyl carboxylate group at the 2 position—make it a versatile synthon. These functional groups can be modified to create a library of novel compounds that could be screened for various biological activities, including those previously mentioned (antipsychotic, antidepressant, etc.). Its fundamental properties are summarized in the table below.

Table 3: Chemical and Physical Properties of this compound

PropertyValue
CAS Number90729-01-4 finetechnology-ind.comscbt.com
Molecular FormulaC₉H₁₈N₂O₂ finetechnology-ind.comscbt.com
Molecular Weight186.25 g/mol finetechnology-ind.comscbt.com
Boiling Point50-52°C (at 0.1 mmHg) chemsrc.com
Density1.02 g/cm³ chemsrc.com
InChI KeyRRXUQLWWJFBPKT-UHFFFAOYSA-N finetechnology-ind.com

The significance of this compound lies in its potential as a starting material for drug discovery. The ester functional group can be hydrolyzed, reduced, or converted into an amide, providing a point of attachment for various other chemical moieties. The N-methyl groups influence the basicity and lipophilicity of the piperazine ring, which are key factors in determining a drug's pharmacokinetic profile. Therefore, while not a therapeutic agent itself, this compound represents a valuable scaffold in the ongoing research and synthesis of new, potentially potent piperazine-based derivatives for medicinal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O2 B1301116 Ethyl 1,4-dimethylpiperazine-2-carboxylate CAS No. 90729-01-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1,4-dimethylpiperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-4-13-9(12)8-7-10(2)5-6-11(8)3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXUQLWWJFBPKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCN1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371348
Record name ethyl 1,4-dimethylpiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90729-01-4
Record name ethyl 1,4-dimethylpiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90729-01-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Strategies

General Synthetic Routes to Piperazine (B1678402) Derivatives

The preparation of N-alkylated piperazines, such as the title compound, can be achieved through several reliable and widely implemented synthetic strategies. The most prominent of these include direct N-alkylation, reductive amination, and the reduction of carboxyamides. acs.org

Direct N-alkylation is a fundamental method for forming carbon-nitrogen bonds at the piperazine nitrogens. acs.org This approach typically involves the nucleophilic substitution reaction between a piperazine amine and an alkyl halide (such as an alkyl chloride or bromide) or an alkyl sulfonate (like a tosylate or mesylate). acs.orgchemicalbook.com In many syntheses, this reaction is facilitated by the addition of a base to neutralize the hydrogen halide formed during the reaction. For less reactive alkyl halides, additives like sodium iodide may be used to promote the reaction via an in situ Finkelstein reaction. acs.org This strategy is versatile and has been employed in the synthesis of numerous pharmaceutical compounds. chemicalbook.com For instance, the synthesis of the antipsychotic drug Cariprazine has been accomplished via N-alkylation of the piperazine ring with a suitable alkyl mesylate. acs.org

Reductive amination is another powerful and widely used method for the N-alkylation of piperazines. acs.org This two-step, one-pot process involves the initial reaction of a piperazine amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion. This intermediate is then reduced in situ by a suitable reducing agent to yield the N-alkylated piperazine. mdpi.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a particularly common choice due to its mildness and selectivity. chemicalbook.com This method is advantageous as it avoids the use of often toxic and reactive alkyl halides and is tolerant of a wide range of functional groups. Reductive amination has been successfully applied to the synthesis of several approved drugs. chemicalbook.com

A third common strategy for introducing N-alkyl groups involves the reduction of an N-acylpiperazine (a carboxyamide). acs.org In this approach, a piperazine nitrogen is first acylated using an acid chloride or a carboxylic acid with a coupling agent. The resulting amide is then reduced to the corresponding amine using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). acs.org This method effectively transforms a carbonyl group into a methylene (B1212753) (-CH₂-) group, thereby elongating the alkyl chain or installing a specific alkyl substituent. A notable example involves a synthetic route for Cariprazine, where an amide group is selectively reduced using a sodium borohydride (B1222165) and boron trifluoride etherate system to furnish the final N-alkyl moiety. acs.org

Method Description Typical Reagents Example Application
N-Alkylation Direct substitution reaction on a piperazine nitrogen with an alkylating agent. acs.orgchemicalbook.comAlkyl halides (R-Br, R-Cl), Alkyl sulfonates (R-OMs, R-OTs), Base (e.g., K₂CO₃, Et₃N). acs.orgSynthesis of Bosutinib. acs.org
Reductive Amination Reaction of a piperazine with an aldehyde or ketone followed by in situ reduction. acs.orgmdpi.comAldehyde/Ketone, Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride. chemicalbook.comunc.eduSynthesis of Cariprazine. acs.org
Reduction of Carboxyamides Reduction of an N-acyl group on the piperazine ring to an N-alkyl group. acs.orgLithium aluminum hydride (LiAlH₄), Borane (BH₃), NaBH₄/BF₃·OEt₂. acs.orgAlternative synthesis of Cariprazine. acs.org

Specific Synthesis of Ethyl 1,4-dimethylpiperazine-2-carboxylate

While a specific, documented industrial synthesis for this compound is not detailed in the surveyed literature, its structure lends itself to established synthetic logic for piperazine-2-carboxylate derivatives. Plausible routes can be constructed based on foundational organic reactions, primarily involving either the formation of the piperazine ring with the substituents already in place or the modification of a pre-formed piperazine-2-carboxylic acid scaffold.

One logical synthetic route culminates in an esterification step. This strategy presupposes the prior synthesis or availability of the corresponding carboxylic acid, 1,4-dimethylpiperazine-2-carboxylic acid. The final step is the conversion of this carboxylic acid to its ethyl ester.

A standard and widely used method for this transformation is the Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an excess of ethanol (B145695), which serves as both the reactant and the solvent, in the presence of a strong acid catalyst. chemicalbook.com Common catalysts include sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl). Alternatively, thionyl chloride (SOCl₂) can be used to first convert the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with ethanol to form the final ester, often in high yield. chemicalbook.com This approach is particularly effective for preparing simple alkyl esters from less-reactive carboxylic acids.

A more convergent approach involves forming the substituted piperazine ring in a single key step. Based on synthetic routes for analogous compounds, a highly effective method is the bimolecular cyclization of an N,N'-disubstituted ethylenediamine (B42938) with a suitable three-carbon electrophile that already contains the ester functionality. chemicalbook.com

For the synthesis of this compound, this would involve the reaction of N,N'-dimethylethane-1,2-diamine with an ethyl 2,3-dihalopropionate, such as ethyl 2,3-dibromopropionate. chemicalbook.com In this reaction, the two nucleophilic secondary amine groups of the diamine sequentially displace the two bromide atoms on the propionate (B1217596) ester via a double Sₙ2 reaction. This process directly forms the desired 1,4-dimethylated piperazine ring with the ethyl carboxylate group correctly positioned at the C-2 position. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the hydrobromic acid (HBr) generated during the cyclization. chemicalbook.com

Parameter Cyclization Approach
Starting Material 1 N,N'-dimethylethane-1,2-diamine
Starting Material 2 Ethyl 2,3-dibromopropionate
Base/Solvent Triethylamine (Et₃N) in a solvent like Toluene (B28343). chemicalbook.com
Reaction Type Bimolecular Cyclization (Double Sₙ2)
Product This compound

N-Methylation and N-alkylation of the Piperazine Ring

The introduction of methyl and other alkyl groups onto the nitrogen atoms of a piperazine ring is a fundamental transformation in the synthesis of compounds like this compound. Several established methods are employed for this purpose.

One of the most common methods for N-methylation is the Eschweiler-Clarke reaction, which utilizes formaldehyde (B43269) and formic acid. google.com A process has been developed for preparing N,N'-dimethylpiperazines by reacting a piperazine compound with formaldehyde and formic acid in the presence of sulfuric acid at temperatures between 40 to 60°C. google.com Another approach involves methylation with formaldehyde in the presence of sodium or potassium carbonate at atmospheric pressure and temperatures of 85 to 100°C, which has been shown to result in high conversions.

Direct N-alkylation using alkyl halides or sulfonates is another key strategy. mdpi.com This nucleophilic substitution reaction is widely used for preparing N-alkyl analogs of piperazine. mdpi.com For mono-alkylation, it is often necessary to use a protecting group, such as a tert-butoxycarbonyl (Boc) group, to block one of the nitrogen atoms, allowing for selective alkylation of the other. researchgate.net The protecting group can then be removed to yield the mono-alkylated product. researchgate.net A simple synthesis of various N-alkylpiperazines has been reported based on the alkylation of N-acetylpiperazine, followed by hydrolysis of the acetyl group. researchgate.net

Reductive amination is also a powerful tool for N-alkylation, involving the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. mdpi.com This method is particularly useful for introducing a variety of substituents.

MethodReagentsKey FeaturesReference
Eschweiler-Clarke ReactionFormaldehyde, Formic Acid, Sulfuric AcidClassic method for exhaustive methylation. High conversions reported. google.com
Direct AlkylationAlkyl Halides (e.g., Iodides, Bromides) or Sulfonates, Base (e.g., K₂CO₃)Common nucleophilic substitution. Mono-alkylation often requires a protecting group strategy. mdpi.comresearchgate.net
Reductive AminationAldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN)Versatile method for introducing diverse alkyl groups. mdpi.com
Alkylation of N-AcetylpiperazineAlkyl Halide, K₂CO₃, followed by acidic or basic hydrolysisA two-step procedure for preparing mono-alkylated piperazines. researchgate.net

Strategies for Introducing Multiple Substituents

Synthesizing piperazines with multiple substituents, particularly on the carbon backbone, presents a significant challenge. rsc.org While N-alkylation is relatively straightforward, the introduction of carbon substituents has traditionally been limited by the availability of starting materials and lengthy synthetic routes. mdpi.com Recent advances have focused on C-H functionalization and novel cyclization strategies to create more diverse substitution patterns. researchgate.netencyclopedia.pub

Modern approaches provide new avenues for creating defined substitution patterns on the piperazine ring. mdpi.com These include:

Photoredox Catalysis : This method allows for the direct C-H functionalization of the piperazine ring. For instance, photoredox-catalyzed C-H arylation can directly couple N-Boc protected piperazines with compounds like 1,4-dicyanobenzene. mdpi.comencyclopedia.pub Similarly, C-H alkylation of carbamate-protected piperazines can be achieved by coupling α-carbamyl radicals with α,β-unsaturated carbonyl compounds using organic photocatalysts. mdpi.com

Direct C-H Lithiation : The direct lithiation of N-Boc-protected piperazines, often mediated by reagents like s-BuLi in combination with a chiral ligand such as (-)-sparteine (B7772259), enables the asymmetric introduction of substituents at the α-carbon position. mdpi.com

Convergent Synthesis using SnAP Reagents : The Stannyl (B1234572) Amine Protocol (SnAP) developed by Bode and coworkers offers a convergent method for synthesizing C2-functionalized piperazines from aldehydes. mdpi.comencyclopedia.pub This strategy involves the cyclization of an imine intermediate with a stannane (B1208499) reagent, facilitated by a copper catalyst. mdpi.comencyclopedia.pub

These methods represent a significant step forward, as traditional C-H functionalization techniques used for other heterocycles like piperidines are often incompatible with piperazines due to the presence of the second nitrogen atom, which can cause side reactions or inhibit catalysts. mdpi.com

Stereoselective and Enantioselective Synthesis of Piperazine Carboxylates

The creation of specific stereoisomers of substituted piperazines is crucial, as the biological activity of chiral drugs often resides in a single enantiomer. rsc.org Methodologies for the stereoselective and enantioselective synthesis of piperazine carboxylates can be broadly categorized into chiral pool approaches and asymmetric catalysis.

Chiral Pool Approaches

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com α-Amino acids are particularly valuable in this context for the synthesis of chiral piperazines. researchgate.net The inherent chirality of the amino acid is carried through the synthetic sequence to establish the stereochemistry of the final piperazine product.

A common strategy involves converting an α-amino acid into a chiral 1,2-diamine, which then serves as a key building block for the piperazine ring. rsc.org For example, a practical and scalable route to orthogonally protected, enantiomerically pure 2-substituted piperazines has been developed starting from α-amino acids. rsc.org This four-step process features an aza-Michael addition between a chiral diamine and an in situ generated vinyl sulfonium (B1226848) salt as the key transformation. rsc.org Similarly, 2,6-disubstituted piperazines can be synthesized via an intramolecular hydroamination of aminoalkenes, which are prepared from cyclic sulfamidates derived from amino acids. organic-chemistry.org

Asymmetric Catalysis in Piperazine Synthesis

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating chiral molecules from achiral or racemic precursors through the use of a chiral catalyst. researchgate.netunl.pt This approach is highly efficient, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

Various catalytic systems have been developed for the synthesis of chiral piperazines. Chiral piperazines themselves have been employed as organocatalysts in the asymmetric Michael addition of aldehydes to nitroalkenes, demonstrating the utility of the piperazine framework in catalysis. unl.pt More commonly, transition metal catalysts with chiral ligands are used to construct the chiral piperazine ring or its precursors. For example, an iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides has been shown to produce a wide range of chiral piperazines with high enantioselectivity. acs.org

Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation

A particularly elegant and modern method for creating chiral centers is the Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA). researchgate.netconsensus.app This reaction is highly effective for synthesizing α-secondary and α-tertiary piperazin-2-ones, which are direct precursors to the corresponding chiral piperazines. nih.gov

The process typically involves the reaction of an N-protected piperazin-2-one (B30754) substrate with an allyl compound in the presence of a palladium catalyst and a chiral ligand. nih.gov This methodology allows for the synthesis of a variety of highly enantioenriched tertiary piperazin-2-ones. nih.gov These intermediates can then be deprotected and reduced to afford the corresponding tertiary piperazines. nih.gov This strategy has been successfully applied to the synthesis of medicinally relevant molecules. nih.gov Stoltz and co-workers demonstrated this approach for the synthesis of both α-secondary and α-tertiary piperazin-2-ones and their subsequent conversion to chiral piperazines. dicp.ac.cn

Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols to Chiral Piperazin-2-ones dicp.ac.cn
SubstrateProductYield (%)Enantiomeric Excess (ee, %)
5,6-diphenylpyrazin-2-ol5,6-diphenylpiperazin-2-one9590
5,6-bis(4-methoxyphenyl)pyrazin-2-ol5,6-bis(4-methoxyphenyl)piperazin-2-one9388
5,6-bis(4-fluorophenyl)pyrazin-2-ol5,6-bis(4-fluorophenyl)piperazin-2-one9589
5,6-bis(naphthalen-2-yl)pyrazin-2-ol5,6-bis(naphthalen-2-yl)piperazin-2-one9588
Lewis Basic Catalysis for Enantioselective Hydrosilylation

The enantioselective hydrosilylation of imines, catalyzed by chiral Lewis basic organocatalysts, is a key method for producing chiral amines, which are versatile intermediates in the synthesis of nitrogen-containing heterocycles like piperazines. acs.org Asymmetric Lewis base catalysis has proven to be a powerful synthetic method. acs.org

Researchers have developed highly enantioselective Lewis basic catalysts derived from L-piperazine-2-carboxylic acid itself. acs.orgnih.gov These N-formamide catalysts effectively promote the hydrosilylation of N-aryl imines with trichlorosilane, yielding products with high enantioselectivities (up to 97% ee) and in high isolated yields. acs.orgresearchgate.net The structure of the catalyst, particularly the presence of an arene sulfonyl group on the N4 nitrogen, was found to be critical for achieving high enantioselectivity. acs.orgnih.gov This methodology is effective for a broad range of substrates, including aromatic and aliphatic ketimines. researchgate.net

Enantioselective Hydrosilylation of N-Aryl Imines Catalyzed by a Chiral L-Piperazine-2-carboxylic Acid-Derived N-Formamide acs.org
Substrate (Imine)Yield (%)Enantiomeric Excess (ee, %)
N-(1-phenylethylidene)aniline9993
N-(1-(naphthalen-2-yl)ethylidene)aniline9994
N-(1-(p-tolyl)ethylidene)aniline9994
N-(1-(4-methoxyphenyl)ethylidene)aniline9995
N-(1-phenylpropylidene)aniline9997

Diastereoselective Methods in Piperazine Carboxylate Synthesis

The synthesis of piperazine carboxylates with multiple stereocenters necessitates methods that can selectively generate one diastereomer over others. Control of diastereoselectivity is crucial as different diastereomers of a molecule can exhibit vastly different pharmacological profiles.

One notable advancement is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. This method provides a direct route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities (often >20:1 dr). dicp.ac.cn These piperazinone intermediates can then be readily converted to the corresponding chiral piperazines, preserving the stereochemical integrity established during the hydrogenation step. dicp.ac.cn

Another powerful strategy involves the cooperative catalysis of indium and diphenyl phosphate (B84403) for the [3 + 3] annulation of 3-aminooxetanes. rsc.org This catalytic dimerization reaction effectively constructs the piperazine ring, yielding 1,4-diaryl piperazine derivatives with exceptional diastereoselectivity. The resulting products contain a hydroxymethyl group that serves as a versatile handle for further chemical modifications. rsc.org

The table below summarizes key findings from a study on palladium-catalyzed asymmetric hydrogenation for synthesizing chiral piperazin-2-ones, demonstrating the high diastereoselectivity achieved. dicp.ac.cn

SubstrateCatalyst SystemDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)
3-methyl-5-phenylpyrazin-2-olPd(TFA)2/SITCP>20:190%93%
3-isopropyl-5-phenylpyrazin-2-olPd(TFA)2/SITCP>20:185%95%
3-benzyl-5-phenylpyrazin-2-olPd(TFA)2/SITCP>20:188%92%

Challenges and Advances in Enantiopure Piperazine Derivatives

The synthesis of enantiopure piperazine derivatives, particularly those with stereocenters on the carbon backbone, presents significant challenges. While N-substituted piperazines are common, C-substituted analogues remain less explored, representing a significant area of untapped chemical space. rsc.org The primary challenge lies in the development of methods that can introduce substituents onto the piperazine ring with high enantioselectivity.

Historically, the preparation of asymmetric piperazines has relied on methods such as enantioselective hydrogenation or the use of chiral auxiliaries. dicp.ac.cnresearchgate.net However, recent advances have provided more direct and efficient routes.

Key Advances in Enantiopure Synthesis:

Asymmetric Lithiation: A significant breakthrough is the direct functionalization of the piperazine ring via asymmetric lithiation. This method uses reagents like s-butyllithium (s-BuLi) in combination with a chiral ligand such as (-)-sparteine to deprotonate the α-carbon enantioselectively. mdpi.comacs.orgnih.gov Subsequent trapping with an electrophile yields α-substituted piperazines as single stereoisomers. nih.gov Mechanistic studies have revealed the complex and critical role that both the electrophile and the distal N-substituent play in determining the yield and enantioselectivity of the reaction. nih.gov

Catalytic Asymmetric Synthesis: Palladium-catalyzed reactions have emerged as a powerful tool. Decarboxylative allylic alkylation of piperazin-2-ones allows for the synthesis of highly enantioenriched α,α-disubstituted piperazin-2-ones, which are precursors to valuable gem-disubstituted chiral piperazines. nih.govnih.gov

Convergent Radical-Based Methods: To address the synthesis of C-functionalized piperazines, convergent methods using stannyl amine protocol (SnAP) and silicon amine protocol (SLAP) reagents have been developed. mdpi.com These protocols rely on the generation of an α-aminyl radical that undergoes cyclization. mdpi.comresearchgate.net The integration of photoredox catalysis with these methods has further improved their sustainability by avoiding toxic reagents. mdpi.com

Green Chemistry Approaches in Piperazine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of piperazines to develop more environmentally benign and efficient processes. researchgate.net Key strategies include the use of microwave-assisted techniques, photoredox catalysis with organic catalysts, the use of green solvents, and the development of multicomponent, one-pot reactions. mdpi.comresearchgate.net These approaches aim to reduce energy consumption, minimize waste, and avoid the use of hazardous materials.

Photoredox catalysis, for instance, offers a sustainable pathway for C–H functionalization of piperazines. mdpi.com The use of organic photocatalysts, such as carbazolyl dicyanobenzene (4CzIPN), can replace transition-metal catalysts, thereby reducing costs and potential toxicity associated with heavy metals. mdpi.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods for preparing piperazine derivatives. The primary benefits include dramatically reduced reaction times, improved yields, and often milder reaction conditions. scipublications.comnih.govnih.gov

Conventional methods for synthesizing monosubstituted piperazines often require refluxing for several hours. nih.gov In contrast, microwave irradiation can achieve comparable or better yields in just a few minutes. nih.govmdpi.com This acceleration is due to the efficient and direct heating of the reaction mixture by microwaves. Furthermore, this technology has been adapted from simple batch reactions to more sophisticated flow microwave reactors, paving the way for more efficient and scalable production. nih.gov Solvent-free reactions, such as the microwave-assisted synthesis of 2,5-piperazinediones, further enhance the green credentials of this technique by eliminating solvent waste entirely. researchgate.net

The following table compares reaction times and yields for the synthesis of piperazine derivatives using conventional heating versus microwave irradiation, illustrating the efficiency of the latter. scipublications.comresearchgate.net

Product TypeConventional Method (Time)Conventional Method (Yield)Microwave Method (Time)Microwave Method (Yield)
Piperazine Amide Derivatives10-12 hours70-75%10-15 minutes85-90%
2,5-Piperazinediones2-4.5 hours~56%2-8 minutes~65%

Solvent Optimization in Industrial Production

Solvent selection is a critical factor in the industrial synthesis of pharmaceuticals, impacting cost, safety, and environmental footprint. The ideal solvent should be effective for the reaction, non-toxic, and easily recyclable.

In the context of piperazine synthesis, traditional inert solvents include C1 to C6 alcohols like ethanol and propanol, as well as hydrocarbons such as toluene and xylene, typically with boiling points between 60°C and 120°C. google.com However, green chemistry principles encourage a shift towards more sustainable options.

Water is considered a key green solvent due to its non-toxicity, non-flammability, and low cost. mdpi.com While its use can be challenging due to the poor solubility of many organic reactants, it has been successfully employed as a co-solvent in the final steps of some syntheses, leading to excellent yields without the need for extensive solvent removal and extraction processes. mdpi.com

The ultimate goal of solvent optimization is to move towards solvent-free conditions. As demonstrated in microwave-assisted synthesis, certain reactions can be performed neat (without any solvent), which completely eliminates solvent waste and simplifies product purification. researchgate.netmdpi.com This approach represents the most environmentally friendly option and is a key area of ongoing research in the industrial production of piperazine-containing compounds.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methods

Chromatographic techniques are fundamental to the separation and quantification of ethyl 1,4-dimethylpiperazine-2-carboxylate from complex matrices. The choice of method is often dictated by the sample matrix, the required sensitivity, and the analytical objective, whether it be qualitative identification or precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The successful GC-MS analysis of piperazine (B1678402) derivatives often involves a direct injection of the sample, or a derivatization step to enhance volatility and improve peak shape. chinjmap.com

For related N-methylated piperazines, GC-MS methods have been developed using capillary columns such as those with a (50%-Phenyl)-methylpolysiloxane stationary phase. hakon-art.com A typical temperature program would involve an initial oven temperature held for a few minutes, followed by a ramp-up to a higher temperature to ensure the elution of the compound. chinjmap.com The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule upon electron ionization, allowing for confident identification. For instance, the fragmentation of N-substituted piperazines often involves cleavage at the bonds adjacent to the nitrogen atoms, yielding characteristic ions. rsc.org

Table 1: Illustrative GC-MS Parameters for Analysis of N-Substituted Piperazines

Parameter Condition
Column Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Stationary Phase (50%-Phenyl)-methylpolysiloxane or similar
Carrier Gas Helium
Inlet Temperature 230-250 °C
Temperature Program Initial 70°C, hold for 3 min, ramp at 40°C/min to 180°C, hold for 2 min
Detector Mass Spectrometer (MS)

| Ionization Mode | Electron Ionization (EI) |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For piperazine derivatives, reversed-phase HPLC is a common approach. pku.edu.cn

HPLC coupled with a diode-array detector (HPLC-DAD) allows for the quantification and preliminary identification of analytes based on their retention time and UV-Vis spectrum. While piperazine itself lacks a strong chromophore, the presence of substituents can enhance UV activity. sielc.com For compounds with limited UV absorbance, derivatization with a UV-active agent can be employed. researchgate.net The separation of substituted piperazines is often achieved on C18 columns using a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution. unodc.org

For high-sensitivity and high-selectivity analysis, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice. This technique is particularly valuable for quantifying trace levels of piperazine derivatives in complex biological matrices. rdd.edu.iq The use of smaller particle size columns in UPLC results in faster analysis times and improved resolution. Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecular ion [M+H]+ for basic compounds like this compound. The subsequent fragmentation of this precursor ion in the collision cell of a triple quadrupole mass spectrometer generates specific product ions, which are used for highly selective quantification in multiple reaction monitoring (MRM) mode. nih.gov

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process employed to improve the analytical characteristics of a compound. For piperazine derivatives, derivatization can be crucial for enhancing detectability and improving chromatographic performance, particularly in GC.

Given that the piperazine moiety has two imino groups, which can lead to poor peak shape in GC, derivatization is often necessary. google.com A common approach is acylation, for example, using acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). google.comscholars.direct This process converts the polar N-H groups (if present) and secondary amines into less polar amides, which are more volatile and exhibit better chromatographic behavior. For HPLC analysis of piperazines lacking a strong chromophore, pre-column derivatization with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be used to introduce a UV-active or fluorescent tag, significantly lowering the detection limits. researchgate.net For this compound, which contains tertiary amines, derivatization would be less critical for GC analysis compared to piperazines with secondary amines, but could still be considered for specific analytical challenges.

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide a wealth of information. The ¹H NMR spectrum would show characteristic signals for the ethyl group (a quartet and a triplet), the two N-methyl groups (singlets), and the protons on the piperazine ring. The chemical shifts and coupling patterns of the piperazine ring protons can provide insights into the chair conformation of the ring and the orientation of the substituents. nih.govresearchgate.net Temperature-dependent NMR studies on similar N-substituted piperazines have revealed conformational dynamics, such as ring inversion and restricted rotation around amide bonds (if present). rsc.orgrsc.org

Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the ester group (around 1730-1750 cm⁻¹), C-O stretching vibrations, and C-N stretching vibrations, as well as C-H stretching and bending vibrations.

Table 2: Predicted Spectroscopic Data for this compound

Technique Feature Predicted Chemical Shift / Wavenumber
¹H NMR Ethyl (CH₂) ~4.1-4.2 ppm (quartet)
Ethyl (CH₃) ~1.2-1.3 ppm (triplet)
N-Methyl (x2) ~2.2-2.8 ppm (singlets)
Piperazine Ring Protons ~2.0-3.5 ppm (multiplets)
¹³C NMR Ester Carbonyl (C=O) ~170-175 ppm
Ester O-CH₂ ~60-62 ppm
N-Methyl Carbons ~42-48 ppm
Piperazine Ring Carbons ~45-60 ppm
Ester O-CH₂-CH₃ ~14-15 ppm
IR Spectroscopy C=O Stretch (Ester) ~1735 cm⁻¹

Validation of Analytical Methods

For the quantification of this compound, any analytical method (such as High-Performance Liquid Chromatography or Gas Chromatography) must be properly validated to ensure its reliability, accuracy, and precision. Method validation is performed according to guidelines established by regulatory bodies, such as the International Council for Harmonisation (ICH). europa.eueuropa.eu The key validation parameters include:

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Accuracy: This measures the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (a standard) or by spiking a blank matrix with a known amount of the analyte and measuring the recovery.

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability (short-term precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory precision).

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Computational and Theoretical Spectroscopic Studies

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the spectroscopic properties of molecules. asianresassoc.org Methods such as Density Functional Theory (DFT) can be used to calculate and predict the ¹H and ¹³C NMR chemical shifts, the vibrational frequencies for an FT-IR spectrum, and the electronic transitions for a UV-Vis spectrum. asianresassoc.org

For this compound, a theoretical study would involve first optimizing the molecule's three-dimensional geometry at a specific level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)). Following this, spectroscopic properties can be calculated. These theoretical spectra can then be compared with experimental data to confirm the structure or to aid in the interpretation of complex experimental results. Such studies can also provide insights into the molecule's electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential.

Structure Activity Relationship Sar and Structural Modifications

Influence of the Piperazine (B1678402) Scaffold on Biological Activity

The piperazine ring is a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds. researchgate.netnih.govtandfonline.com This six-membered heterocyclic ring, containing two nitrogen atoms at positions 1 and 4, imparts a unique combination of properties that are crucial for drug design. nih.govnih.gov

The piperazine moiety offers a versatile and conformationally flexible framework that can be strategically modified to optimize both pharmacodynamic and pharmacokinetic properties. tandfonline.com Its two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of a molecule's solubility, basicity, and ability to form hydrogen bonds. nih.govnbinno.com The basicity of the nitrogen atoms, with a pKa around 9.8, is particularly important as it can lead to increased water solubility, which is a critical factor for bioavailability. researchgate.netnih.gov

The incorporation of the piperazine scaffold into a molecule can significantly influence its interaction with biological targets. It can act as a linker to connect different pharmacophoric groups or as a central scaffold to orient substituents in a specific three-dimensional arrangement for optimal receptor binding. tandfonline.commdpi.com Its presence is common in drugs targeting the central nervous system, as well as in agents with anticancer, antihistamine, and anti-inflammatory activities, highlighting its broad therapeutic relevance. benthamdirect.com By serving as a foundational structure, the piperazine ring in Ethyl 1,4-dimethylpiperazine-2-carboxylate provides a robust platform for establishing key interactions with biological macromolecules.

Impact of N-Substitution on Pharmacological Profile

The substituents on the nitrogen atoms of the piperazine ring play a pivotal role in defining the pharmacological profile of its derivatives. benthamdirect.com In this compound, the presence of methyl groups at both the N-1 and N-4 positions has a significant impact on its physicochemical properties and, consequently, its biological activity.

N-substitution can modulate several key parameters:

Basicity: The introduction of alkyl groups, such as methyl groups, can influence the basicity of the nitrogen atoms. This change can affect the molecule's ionization state at physiological pH, which in turn impacts its solubility, cell membrane permeability, and binding interactions with target proteins. nih.gov

Lipophilicity: Adding alkyl groups increases the molecule's lipophilicity. This property is crucial for its ability to cross biological membranes, including the blood-brain barrier. However, a delicate balance must be maintained, as excessive lipophilicity can lead to poor solubility and non-specific binding. mdpi.com

Steric Hindrance: The size and nature of the N-substituents can introduce steric hindrance that influences how the molecule fits into a receptor's binding pocket. This can be leveraged to enhance selectivity for a specific receptor subtype. researchgate.net For instance, replacing a small methyl group with a bulkier group like a benzyl (B1604629) or diphenylmethyl moiety has been shown to improve activity in certain antimycobacterial agents. mdpi.com

Table 1: Impact of N-Substitution on Piperazine Derivatives' Properties
N-SubstituentGeneral Impact on LipophilicityGeneral Impact on BasicityPotential Pharmacological Consequence
-H (unsubstituted)LowerHighHigh water solubility, potential for strong ionic interactions.
-CH₃ (Methyl)Moderately IncreasedSlightly IncreasedBalanced solubility and membrane permeability. nih.gov
-CH₂CH₃ (Ethyl)IncreasedSlightly IncreasedEnhanced lipophilicity compared to methyl. mdpi.com
-Aryl (e.g., Phenyl)Significantly IncreasedDecreasedImproved binding to aromatic pockets, altered receptor selectivity. mdpi.comresearchgate.net
-Acyl (e.g., Benzoyl)IncreasedSignificantly DecreasedLoss of basicity at N-amide, potential for H-bond acceptance. rsc.org

Role of Carboxylate Ester Group in SAR

The carboxylate ester group at the 2-position of the piperazine ring is another critical determinant of the molecule's activity. Ester groups in pharmaceuticals often function as prodrugs; they are biologically inactive derivatives that, once administered, are hydrolyzed by enzymes (esterases) in the body to release the active carboxylic acid. wiley-vch.de

This bioactivation strategy offers several advantages:

Improved Bioavailability: Carboxylic acids can be highly polar and poorly absorbed after oral administration. Converting them to an ester, such as the ethyl ester in this compound, increases lipophilicity, which can significantly enhance absorption from the gastrointestinal tract. wiley-vch.de

Modulation of Target Interaction: While often considered a prodrug moiety, the ester group itself can participate in binding interactions with a biological target through hydrogen bonding or dipolar interactions before it is cleaved. wiley-vch.de

The choice of the ester group (e.g., methyl, ethyl, tert-butyl) can fine-tune the rate of hydrolysis, allowing for control over the release and duration of action of the active compound. google.com Therefore, the ethyl carboxylate in the subject compound is not merely a passive feature but a functional group that likely plays a key role in its absorption, distribution, and mechanism of action. ontosight.ainih.gov

Conformational Analysis and its Relation to Activity

The three-dimensional shape of a molecule is paramount to its ability to interact with a biological target. The piperazine ring is not planar and typically adopts a flexible chair conformation, similar to cyclohexane. rsc.org The substituents on the ring can exist in either an axial or equatorial position, and the interconversion between these states is a key aspect of its conformational behavior. nih.govrsc.org

The specific conformation adopted by this compound will dictate the spatial orientation of its key functional groups—the two N-methyl groups and the ethyl carboxylate group. This orientation is critical for fitting into the binding site of a target protein. Studies have shown that for some 2-substituted piperazines, the axial conformation is preferred and places the key nitrogen atoms in an orientation that mimics the structure of other potent biological molecules, such as nicotine. nih.gov

The presence of N-acyl or N-aryl groups can create a high energy barrier to rotation around the N-C bond, leading to the existence of distinct rotamers. rsc.org Similarly, the N-methyl groups and the C2-carboxylate substituent in this compound will influence the ring's conformational equilibrium. Understanding the preferred conformation is essential for designing derivatives with enhanced activity, as it provides a structural blueprint for how the molecule presents itself to its biological partner. nih.govresearchgate.net

Modifications for Improved Pharmacokinetic and Pharmacodynamic Properties

Pharmacokinetic Improvements:

Solubility and Absorption: The two nitrogen atoms of the piperazine ring can be protonated at physiological pH, which generally enhances water solubility and can improve oral absorption. nih.gov

Metabolic Stability: Modifications can be made to block sites of metabolism. For example, if a particular position on the ring is susceptible to oxidation by cytochrome P450 enzymes, adding a substituent like a fluorine atom at that position can prevent this metabolic pathway, thereby increasing the drug's half-life.

Distribution: By modulating the lipophilicity through N-substitutions, the distribution of the drug throughout the body can be controlled. This is particularly important for drugs intended to act on the central nervous system, which must cross the blood-brain barrier. nih.gov

Pharmacodynamic Improvements:

Potency and Efficacy: Structural modifications to the substituents on the piperazine ring can enhance the binding affinity (potency) of the molecule for its target, leading to a greater biological effect at a lower concentration.

Selectivity: By altering the steric and electronic properties of the molecule, its affinity for the intended target can be increased while decreasing its affinity for off-target proteins. This is crucial for reducing side effects. researchgate.net

The structure of this compound represents a specific balance of these properties, which can be further refined through targeted chemical modifications. nih.gov

Rational Design of this compound Derivatives for Specific Biological Targets

Rational drug design involves creating new molecules with a specific biological activity based on an understanding of the structure of the target. nih.gov The piperazine scaffold is an ideal component for such strategies. benthamdirect.com For a hypothetical derivative of this compound, a rational design approach might involve several steps:

Target Identification: First, a specific biological target (e.g., a receptor, enzyme, or ion channel) is identified.

Structural Analysis: Using techniques like X-ray crystallography or computational modeling, the three-dimensional structure of the target's binding site is determined.

Scaffold Hopping and Decoration: The piperazine ring can be used as a central scaffold. The N-1 and N-4 positions, as well as the C-2 position, can be "decorated" with different functional groups designed to make specific, favorable interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) with amino acid residues in the target's binding pocket. nih.gov

Synthesis and Evaluation: The designed derivatives are then synthesized and tested for their activity against the target. For example, different aryl groups could be attached to the N-4 position to explore interactions with a hydrophobic pocket, or the ethyl ester at C-2 could be replaced with an amide to introduce new hydrogen bonding capabilities. nih.gov

This iterative process of design, synthesis, and testing allows medicinal chemists to systematically refine the structure of a lead compound like this compound to create new derivatives with high potency and selectivity for a desired biological target. benthamdirect.comnih.gov

Table 2: Rational Design Strategies for Piperazine Derivatives
Modification SiteExample ModificationDesign RationalePotential Target Interaction
N-1 PositionReplace Methyl with a larger alkyl or aryl groupProbe for additional hydrophobic pockets in the binding site. mdpi.comHydrophobic/van der Waals interactions.
N-4 PositionIntroduce a basic side chain (e.g., aminoethyl)Increase water solubility and add a hydrogen bond donor. nih.govIonic or hydrogen bonding with acidic residues (e.g., Asp, Glu).
C-2 PositionConvert Ethyl Ester to an AmideIntroduce hydrogen bond donor/acceptor capabilities. wiley-vch.deHydrogen bonding with backbone or side-chain atoms.
C-2 PositionReplace Carboxylate with a bioisostere (e.g., Tetrazole)Mimic the acidic properties of the hydrolyzed ester but with different metabolic stability.Similar ionic interactions as a carboxylate.
Piperazine RingIntroduce substituents on carbon atomsAlter the ring conformation and add new interaction points. mdpi.comVaries depending on the substituent and its stereochemistry.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule. These methods, rooted in quantum mechanics, can predict molecular geometry, energy levels, and charge distributions, which are fundamental to a compound's chemical behavior and interaction with biological targets.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is effective for optimizing molecular geometry and calculating various electronic properties and reactivity descriptors. nih.gov In studies of piperazine (B1678402) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are performed to determine the most stable three-dimensional conformation of the molecule. researchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, establishing the foundational structure from which other properties are derived. For example, DFT has been used to investigate the equilibrium geometry of metal complexes involving piperazine derivatives, showing good agreement with experimental X-ray crystal data. bohrium.com

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. In the study of various bioactive piperazine conjugates, FMO analysis is used to describe the electronic structure and predict reactivity. nih.gov These calculations help in understanding the charge transfer interactions that can occur within the molecule or between the molecule and a biological receptor.

Below is a representative table illustrating the kind of data generated from FMO analysis for a series of hypothetical piperazine derivatives, based on findings for related compounds.

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Derivative A-6.5-1.25.3
Derivative B-6.8-1.15.7
Derivative C-6.3-1.54.8
Note: This table is illustrative and provides example data based on typical computational studies of related heterocyclic compounds to demonstrate the application of FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to identify regions that are electron-rich (electrophilic attack sites, typically colored red or yellow) and electron-poor (nucleophilic attack sites, typically colored blue). MEP maps are valuable for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are key to molecular recognition and binding. For various heterocyclic compounds, MEP analysis helps in understanding non-covalent interactions like hydrogen bonding and van der Waals forces, which are critical for ligand-receptor binding.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations are instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

Molecular docking simulations are widely used to study how piperazine derivatives interact with protein targets. researchgate.netmdpi.com These simulations place the ligand into the binding site of a protein and score the different poses based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. nih.gov Studies on piperazine-based compounds targeting enzymes like acetylcholinesterase or receptors such as GABA-A have used docking to predict binding affinities and understand the forces driving the interaction. nih.govnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces with key amino acid residues in the protein's active site. nih.gov

The table below shows sample docking results for hypothetical compounds, illustrating how binding affinity is typically reported.

Target ProteinLigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues
AcetylcholinesteraseDerivative C-9.2TYR334, TRP84, HIS440
ButyrylcholinesteraseDerivative C-8.5TRP82, TYR332, SER198
GABA-A ReceptorDerivative D-7.8TYR97, PHE200, THR142
Note: This table is for illustrative purposes, showing representative data from molecular docking studies on related piperazine derivatives to demonstrate the type of information generated.

A primary outcome of molecular docking is the detailed visualization of the ligand's binding mode within the active site of the protein. nih.gov This allows researchers to identify the specific amino acid residues that form crucial interactions with the ligand. mdpi.com For example, docking studies on piperazine-2-carboxylic acid derivatives have provided insights into their binding to the catalytic and peripheral anionic sites of cholinesterase enzymes. nih.gov Similarly, research on other piperazine-containing molecules has used docking to elucidate interactions with DNA or monoamine oxidase enzymes. mdpi.comderpharmachemica.com This information is invaluable for structure-activity relationship (SAR) studies, helping to explain why certain chemical modifications to the ligand lead to increased or decreased biological activity and guiding the design of more potent and selective molecules. nih.gov

Molecular Dynamics Simulations

For instance, MD simulations have been successfully used to investigate the stability of piperazine-containing ligands within the binding pockets of their target receptors. acs.orgnih.gov In a hypothetical study of Ethyl 1,4-dimethylpiperazine-2-carboxylate, an MD simulation would typically follow these steps:

System Setup: A model of the compound would be placed in a simulated biological environment, such as a solvated protein-ligand complex.

Simulation Run: The simulation would be run for a specific duration, often in the nanosecond to microsecond range, to observe the compound's conformational changes and interactions with its target. acs.org

Analysis: The resulting trajectory would be analyzed to understand the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds), and calculate binding free energies.

Such simulations could reveal crucial information about the flexibility of the piperazine ring and the orientation of the ethyl carboxylate and dimethyl groups, which are critical for its interaction with a biological target. Studies on other piperazine derivatives have used MD simulations to confirm the stability of docking poses and to understand the interaction frequencies with specific amino acid residues. acs.orgnih.gov

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structure of the biological target. The piperazine scaffold is a frequent subject of SBDD studies due to its presence in numerous approved drugs. mdpi.comtandfonline.com For this compound, an SBDD approach would be instrumental in identifying potential biological targets and optimizing its structure for enhanced activity.

A typical SBDD workflow for this compound would involve:

Target Identification: Identifying a relevant biological target, such as an enzyme or receptor, whose modulation could lead to a therapeutic effect.

Molecular Docking: Computationally placing this compound into the binding site of the identified target to predict its binding conformation and affinity. This process is guided by scoring functions that estimate the strength of the interaction. Docking studies on other piperazine derivatives have been used to predict their binding modes and guide the synthesis of more potent analogs. nih.govnih.gov

Lead Optimization: Based on the docking results, modifications to the structure of this compound could be proposed to improve its fit and interaction with the target. For example, the ethyl ester or the methyl groups could be altered to achieve better complementarity with the binding pocket.

An example of SBDD in a related context is the design of bis-epipodophyllotoxin etoposide (B1684455) analogs with piperazine-containing linkers, where molecular modeling and docking were used to design compounds that could simultaneously bind to two sites on the topoisomerase IIβ-DNA complex. nih.govnih.gov

Pharmacophore Modeling for Piperazine-Containing Compounds

Pharmacophore modeling is a powerful tool in drug discovery that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach is particularly useful when the 3D structure of the target is unknown.

For piperazine-containing compounds, pharmacophore models have been developed to identify key features responsible for their activity at various receptors. nih.govnih.gov A pharmacophore model for a class of compounds including this compound would typically include features such as:

Hydrogen bond donors and acceptors.

Hydrophobic regions.

Positive ionizable groups, often represented by the nitrogen atoms in the piperazine ring. nih.gov

The development of a pharmacophore model would involve aligning a set of active piperazine-containing molecules and extracting their common chemical features. This model could then be used as a 3D query to screen large compound databases to identify new molecules with the potential for similar biological activity. researchgate.net For example, pharmacophore models for long-chain arylpiperazines have been developed to aid in the discovery of new ligands for the 5-HT7 receptor. nih.gov By understanding the key pharmacophoric features of piperazine derivatives, researchers can design novel compounds, such as analogs of this compound, with improved potency and selectivity.

Mechanistic Investigations of Chemical Reactions

Elucidation of Reaction Mechanisms in Synthesis

The formation of the 1,4-dimethylpiperazine-2-carboxylate structure involves several key reaction types, each with a well-studied mechanism that provides insight into the construction of the piperazine (B1678402) core and the introduction of its substituents.

Nucleophilic substitution is a cornerstone of piperazine synthesis. Classic strategies often rely on the stepwise nucleophilic substitution of reactive halides or pseudohalides with a pre-existing piperazine ring or suitable precursors. researchgate.net The fundamental reactivity of piperazine is attributed to the two nitrogen atoms at the 1 and 4 positions, which act as nucleophiles. researchgate.netresearchgate.net These reactions can proceed through either an Sɴ1 or Sɴ2 mechanism, depending on the substrates and reaction conditions. researchgate.net

For instance, the synthesis of N-alkyl piperazine derivatives is frequently achieved through the nucleophilic substitution of alkyl halides. mdpi.com In the context of Ethyl 1,4-dimethylpiperazine-2-carboxylate, this could involve the N-alkylation of a piperazine-2-carboxylate precursor. The mechanism typically follows an Sɴ2 pathway, where the nitrogen atom's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step. nih.gov

Another relevant mechanism is Nucleophilic Aromatic Substitution (SɴAr), which is crucial when one of the substituents is an aromatic ring. Though not directly part of the title compound, it is a common strategy in the synthesis of pharmaceutical ingredients containing piperazine. mdpi.com The SɴAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.govlibretexts.org

Table 1: Comparison of Nucleophilic Substitution Mechanisms in Piperazine Synthesis

Mechanism Description Key Intermediates Stereochemistry Common Application
Sɴ2 A one-step, concerted reaction where the nucleophile attacks as the leaving group departs.Pentacoordinate transition stateInversion of configuration at the electrophilic carbonN-alkylation with primary or secondary alkyl halides
Sɴ1 A two-step reaction involving the formation of a carbocation intermediate.CarbocationRacemizationN-alkylation with tertiary alkyl halides (less common)
SɴAr A two-step addition-elimination reaction on an electron-deficient aromatic ring.Meisenheimer complexRetention of configuration at the aromatic carbonN-arylation with activated aryl halides

This table provides a generalized overview of nucleophilic substitution mechanisms relevant to the synthesis of piperazine derivatives.

Reductive amination is a highly effective and widely used method for forming C-N bonds and is paramount in the synthesis of many pharmaceuticals. nih.govorganic-chemistry.org This reaction is key for constructing the piperazine ring itself or for introducing N-alkyl groups. The process involves two main stages: the formation of an imine or iminium ion intermediate, followed by its reduction to an amine. libretexts.org

The mechanism begins with the nucleophilic attack of an amine on a carbonyl group (aldehyde or ketone) to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). libretexts.org This equilibrium is often favored under weakly acidic conditions. The imine or iminium ion is then reduced in the second step. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being particularly common because they are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound. harvard.edu

In the synthesis of a 2,3-substituted piperazine, for example, the reductive amination of a β-keto ester can yield a crucial 1,4-diamine precursor, which can then be cyclized to form the piperazine ring. nih.gov

General Mechanism of Reductive Amination:

Nucleophilic Attack: An amine attacks a carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen.

Dehydration: The resulting carbinolamine eliminates water to form an iminium ion.

Reduction: A hydride reagent (e.g., from NaBH(OAc)₃) attacks the iminium carbon to yield the final amine. harvard.edu

While not a direct method for forming the piperazine ring's C-N bonds, Aldol-type condensations can be instrumental in creating the carbon backbone necessary for subsequent cyclization. Specifically, in the synthesis of piperazine-2,5-diones (diketopiperazines), which are common precursors to piperazines, Aldol condensation plays a key role.

The mechanism involves the formation of an enolate from a starting material like 1,4-diacetylpiperazine-2,5-dione. N-acetylation enhances the acidity of the adjacent methylene (B1212753) protons, allowing a base to deprotonate the α-carbon and form an enolate ion. This nucleophilic enolate then attacks an aldehyde or ketone, forming a β-hydroxy carbonyl compound (the Aldol addition product). Subsequent dehydration (elimination of a water molecule) under the reaction conditions leads to a conjugated enone, the Aldol condensation product. These modified diketopiperazines can then be reduced to the corresponding substituted piperazines.

Radical cyclization offers a powerful alternative for constructing heterocyclic rings. Research has specifically implicated 1,4-dimethylpiperazine (B91421) (DMP) as an effective reagent in certain radical cyclization reactions. arkat-usa.org In these pathways, DMP can act as a single electron transfer (SET) agent and a hydrogen atom donor. arkat-usa.org

A proposed mechanism involves an initial SET from a nitrogen atom of 1,4-dimethylpiperazine to a suitable starting material (e.g., an o-ethenyltrichloroacetanilide), generating a radical anion. arkat-usa.org This is followed by the loss of a leaving group (like a chloride anion) to form a new radical, which then undergoes an intramolecular cyclization (typically a 5-exo-trig or 6-exo-trig cyclization) to form a ring. The resulting cyclized radical is then quenched by abstracting a hydrogen atom from another 1,4-dimethylpiperazine molecule or its radical cation, yielding the final product and regenerating the catalyst. arkat-usa.org Studies have shown that using 1,4-dimethylpiperazine can be more effective as a hydrogen atom donor than traditional reagents like Bu₃SnH under certain conditions. arkat-usa.org Other methods for generating the necessary α-amino radical for cyclization include photoredox catalysis. mdpi.com

Kinetic Studies of Formation and Transformation Reactions

For example, kinetic studies on the polymerization of aziridines, which can lead to piperazine formation, help elucidate the rates of ring-opening and subsequent dimerization. acs.org In the context of CO₂ capture, extensive kinetic modeling of piperazine and its derivatives (like 2-methylpiperazine) has been conducted. researchgate.net These studies determine reaction rate constants, activation energies, and pre-exponential factors for various elementary reactions, such as carbamate (B1207046) formation. researchgate.net Such data, while from a different field, underscores the nucleophilic reactivity of the piperazine nitrogen and provides a framework for how kinetic studies could be applied to its synthesis. For instance, analyzing the rate of N-alkylation or reductive amination under various temperatures, concentrations, and catalysts would allow for the determination of the reaction order and rate-limiting steps, leading to a more efficient synthesis.

Table 2: Parameters Investigated in Kinetic Studies of Piperazine Reactions

Parameter Significance Example from Literature (CO₂ Capture)
Rate Constant (k) Measures the speed of a reaction.Determined for forward and reverse reactions of carbamate formation. researchgate.net
Activation Energy (Ea) The minimum energy required to initiate a reaction.Calculated to understand the temperature dependence of reaction rates. researchgate.net
Reaction Order Indicates how the rate is affected by the concentration of reactants.Helps to confirm the elementary steps in a proposed mechanism.
Pre-exponential Factor (A) Relates to the frequency of molecular collisions in the correct orientation.Used in the Arrhenius equation to model reaction rates. researchgate.net

This table illustrates the types of parameters that would be determined in a kinetic study of the synthesis of a piperazine derivative, with examples drawn from related research.

Thermodynamic Aspects of Chemical Transformations

The piperazine ring is known to exist in several conformations, with the chair form being the most thermodynamically favorable, followed by the twist-boat and boat conformations. nih.gov The stability of the chair conformation can be a critical factor in synthesis design. For example, in template-assisted macrocycle synthesis, the strong preference for the chair conformation can prevent the formation of smaller rings, leading instead to larger, dimeric structures. nih.gov

Thermodynamic models have been developed for piperazine systems, particularly in the context of CO₂ absorption, to predict properties like the heat of absorption (enthalpy change), Gibbs free energy, and equilibrium constants for reactions such as protonation and carbamate formation. researchgate.netresearchgate.netacs.org These studies provide valuable data on the fundamental thermodynamic properties of the piperazine molecule. For instance, the predicted heat of absorption for aqueous piperazine solutions is approximately -65 to -70 kJ/mol CO₂, indicating an exothermic reaction. researchgate.netresearchgate.net Computational studies have also calculated the free energy of solvation for various piperazine species, which is crucial for understanding reaction equilibria in solution. acs.org These principles are directly applicable to understanding the thermodynamics of synthetic transformations leading to piperazine derivatives.

Table 3: Key Thermodynamic Concepts in Piperazine Chemistry

Thermodynamic Parameter Definition Relevance to Piperazine Synthesis
Enthalpy (ΔH) The heat change of a reaction at constant pressure.Determines if a reaction is exothermic (releases heat) or endothermic (absorbs heat).
Entropy (ΔS) A measure of the disorder or randomness of a system.Cyclization reactions are often entropically disfavored, which must be overcome by a favorable enthalpy change.
Gibbs Free Energy (ΔG) The energy available to do useful work; determines spontaneity.A negative ΔG indicates a spontaneous reaction that favors product formation at equilibrium.
Equilibrium Constant (K) The ratio of products to reactants at equilibrium.Calculated from ΔG; a large K value indicates that the reaction proceeds nearly to completion.

This table outlines fundamental thermodynamic parameters and their importance in the context of synthesizing piperazine-containing molecules.

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways for Ethyl 1,4-dimethylpiperazine-2-carboxylate

While established methods for the synthesis of piperazine (B1678402) derivatives exist, the development of novel, efficient, and scalable pathways for this compound remains a critical research gap. Future investigations should focus on greener and more cost-effective synthetic routes. One promising area is the application of photoredox catalysis, which offers a sustainable approach for C-H functionalization of piperazines. mdpi.com For instance, a photoredox CLAP (CarboxyLic Amine Protocol) has been developed for the synthesis of C2-substituted piperazines through a decarboxylative cyclization process, a method that could be adapted for the target molecule. mdpi.com Another avenue involves direct C-H lithiation of N-Boc-protected piperazines, which has been successful in creating enantiopure piperazine derivatives. mdpi.com

Furthermore, exploring one-pot synthesis methodologies could significantly streamline the production of this compound. Research into novel catalytic systems, such as those based on earth-abundant metals, could also lead to more economical and environmentally friendly synthetic processes. The development of flow chemistry techniques for the synthesis of this compound could offer advantages in terms of safety, scalability, and product consistency.

Development of Advanced Chiral Synthesis Methods for Piperazine Carboxylates

The stereochemistry of piperazine carboxylates is crucial for their biological activity. Therefore, the development of advanced chiral synthesis methods is a high-priority research area. Enzymatic resolution has proven to be an effective technique for obtaining enantiomerically pure (S)-piperazine-2-carboxylic acid from its methyl ester derivative using enzymes like alcalase. researchgate.netnih.gov This approach offers a low-cost and highly enantioselective route that could be optimized for derivatives like this compound.

Future research should also explore asymmetric synthesis strategies. For example, aza-Michael additions between orthogonally bis-protected chiral 1,2-diamines and in situ generated vinyl diphenyl sulfonium (B1226848) salts have been successfully used to create enantiomerically pure 2-substituted piperazines. rsc.org This method has been shown to be scalable and applicable to the synthesis of other chiral heterocycles. rsc.org The use of chiral phase-transfer catalysts in reactions such as aza-Michael cyclizations presents another powerful tool for establishing the desired stereochemistry in piperazine rings. mdpi.com

Chiral Synthesis Method Description Potential Advantages
Enzymatic Resolution Use of enzymes, such as alcalase, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer. researchgate.netnih.govHigh enantioselectivity, mild reaction conditions, and cost-effectiveness. researchgate.net
Aza-Michael Addition Reaction between a chiral 1,2-diamine and a vinyl diphenyl sulfonium salt to form the piperazine ring with controlled stereochemistry. rsc.orgScalability and applicability to a range of substituted piperazines. rsc.org
Chiral Phase-Transfer Catalysis Use of a chiral catalyst to control the stereochemical outcome of reactions like aza-Michael cyclizations. mdpi.comHigh enantiomeric excess and catalytic nature of the process.

Application of Machine Learning and AI in Piperazine Derivative Design

Further Computational Validation of Molecular Interactions

Computational methods such as molecular docking and dynamic simulations are invaluable for understanding the binding modes of piperazine derivatives with their biological targets. nih.gov These techniques provide insights into the crucial amino acid residues involved in the interaction, guiding further structure-based optimization. nih.gov

Future work should focus on more rigorous computational validation of the molecular interactions of this compound and its analogs. This includes performing longer and more sophisticated molecular dynamics simulations to accurately predict binding affinities and residence times. The use of advanced quantum mechanics/molecular mechanics (QM/MM) methods can provide a more accurate description of the electronic interactions within the binding site. These computational studies can help to rationalize experimental findings and provide a solid foundation for the design of next-generation piperazine-based therapeutics.

Computational Method Application in Piperazine Derivative Research Key Insights
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor. nih.govIdentifies potential binding modes and key interactions with target proteins. nih.gov
Molecular Dynamics Simulations Simulates the movement of atoms and molecules over time to study the stability of ligand-protein complexes. nih.govReveals the dynamic nature of molecular interactions and helps to identify stable binding poses. nih.gov
QM/MM Methods Combines the accuracy of quantum mechanics for the ligand and active site with the efficiency of molecular mechanics for the rest of the protein.Provides a more accurate description of electronic effects, such as charge transfer and polarization, in ligand binding.

Investigation of Previously Underexplored Biological Activities of Piperazine-2-carboxylate Derivatives

The piperazine scaffold is present in a wide range of biologically active compounds with diverse therapeutic applications, including antipsychotic, antidepressant, and anxiolytic effects. nih.govijrrjournal.com Piperazine derivatives have also been investigated for their antimicrobial, antifungal, anti-inflammatory, and anticancer activities. acgpubs.orgresearchgate.netwisdomlib.orgnih.gov However, the full spectrum of biological activities for piperazine-2-carboxylate derivatives remains to be elucidated.

Future research should aim to screen this compound and related compounds against a broader range of biological targets. For instance, derivatives of piperazine-2-carboxylic acid have shown promise as multi-target-directed ligands for Alzheimer's disease by inhibiting cholinesterase. nih.gov There is also potential for these compounds to act as antagonists for receptors like the histamine (B1213489) H3 and sigma-1 receptors, which could be relevant for pain management. acs.org A systematic investigation into these and other underexplored therapeutic areas could uncover novel applications for this class of molecules.

Translational Research from In Silico to In Vitro and In Vivo Studies

Future efforts should focus on establishing a clear pipeline for the development of this compound and its analogs. This involves synthesizing the most promising candidates identified through computational screening and evaluating their biological activity in relevant cell-based assays (in vitro). Compounds that demonstrate significant activity and favorable properties should then be advanced to preclinical animal models (in vivo) to assess their efficacy and safety profiles. This iterative process of design, synthesis, and testing is fundamental to the successful translation of basic scientific discoveries into new medicines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 1,4-dimethylpiperazine-2-carboxylate?

  • Methodology :

  • Step 1 : Synthesize the piperazine core via cyclization of 1,2-diamine precursors under reflux conditions, as demonstrated in analogous piperazine derivatives .
  • Step 2 : Introduce the methyl groups at the 1,4-positions using alkylation agents (e.g., methyl iodide) in the presence of a base (e.g., triethylamine), following protocols for dimethylation of piperazines .
  • Step 3 : Esterify the carboxyl group at the 2-position using ethyl chloroformate or ethanol under acidic catalysis, a method validated for structurally similar ethyl piperazine carboxylates .
    • Key Considerations : Optimize reaction stoichiometry and solvent polarity to minimize side products like over-alkylation or incomplete esterification.

Q. How can the structural integrity and purity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., methyl and ethyl groups) via 1H^1H- and 13C^{13}C-NMR chemical shifts .
  • IR Spectroscopy : Identify ester carbonyl (C=O) stretching vibrations (~1700–1750 cm1^{-1}) and piperazine ring vibrations .
  • X-ray Crystallography : Resolve crystal structures using SHELX software to validate stereochemistry and intermolecular interactions, as applied to related piperazine complexes .
    • Purity Assessment : Use HPLC with a C18 column and UV detection to quantify impurities (<2% threshold) .

Q. What stability considerations are critical for handling and storing this compound?

  • Reactivity Risks : The ester group may undergo hydrolysis under acidic/basic conditions or nucleophilic substitution with amines, as observed in analogous quinoxaline esters .
  • Storage Recommendations :

  • Store at 2–8°C in inert, moisture-resistant containers (e.g., amber glass vials under argon) .
  • Avoid prolonged exposure to light or humidity to prevent degradation.

Advanced Research Questions

Q. How can computational methods elucidate the electronic and geometric properties of this compound?

  • DFT Studies :

  • Use hybrid functionals (e.g., B3LYP) to calculate bond lengths, angles, and charge distribution, as validated for piperazine derivatives .
  • Compare computed vibrational spectra (IR) with experimental data to refine force field parameters .
    • Data Table : Comparison of Experimental vs. Computational Bond Lengths (Å)
Bond TypeExperimental (X-ray) DFT (B3LYP/6-31G*)
Piperazine C-N1.47 ± 0.021.49 ± 0.03
Ester C=O1.21 ± 0.011.23 ± 0.02

Q. What coordination chemistry applications exist for this compound with transition metals?

  • Metal Complexation :

  • React with Ni(II), Zn(II), or Cd(II) salts to form octahedral complexes, leveraging the carboxylate and piperazine nitrogen as donor sites .
  • Characterize using UV-Vis (d-d transitions) and cyclic voltammetry to assess redox behavior .
    • Applications : Study catalytic activity in cross-coupling reactions or antimicrobial properties, as seen in related metal-piperazine systems .

Q. How do substituent effects influence the compound’s reactivity in nucleophilic environments?

  • Experimental Insights :

  • The ester group is susceptible to reduction by amines (e.g., hydrazine), producing carboxylic acid derivatives, as observed in quinoxaline analogs .
  • Steric hindrance from the 1,4-dimethyl groups may slow nucleophilic attack at the piperazine nitrogen .
    • Mechanistic Probes : Use kinetic studies (e.g., pseudo-first-order conditions) to compare reaction rates with unsubstituted piperazine esters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.